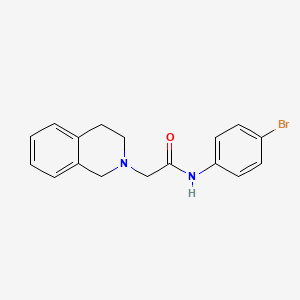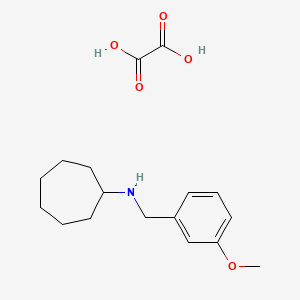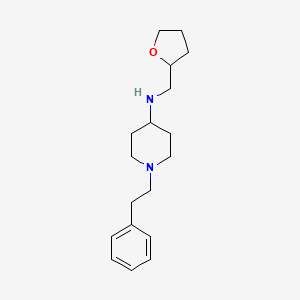![molecular formula C24H30N4O3 B5046048 (2Z)-3-[4-(DIMETHYLAMINO)PHENYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE](/img/structure/B5046048.png)
(2Z)-3-[4-(DIMETHYLAMINO)PHENYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-3-[4-(DIMETHYLAMINO)PHENYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE is a complex organic compound with a unique structure that includes a dimethylamino group, a morpholine ring, and a phenylformamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[4-(DIMETHYLAMINO)PHENYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the dimethylamino phenyl derivative, followed by the introduction of the morpholine ring and the phenylformamido group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
化学反応の分析
Types of Reactions
(2Z)-3-[4-(DIMETHYLAMINO)PHENYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
科学的研究の応用
(2Z)-3-[4-(DIMETHYLAMINO)PHENYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, coatings, or chemical processes.
作用機序
The mechanism of action of (2Z)-3-[4-(DIMETHYLAMINO)PHENYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar chemical properties.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds with potential antimicrobial activity.
Uniqueness
(2Z)-3-[4-(DIMETHYLAMINO)PHENYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
N-[(Z)-1-[4-(dimethylamino)phenyl]-3-(2-morpholin-4-ylethylamino)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3/c1-27(2)21-10-8-19(9-11-21)18-22(26-23(29)20-6-4-3-5-7-20)24(30)25-12-13-28-14-16-31-17-15-28/h3-11,18H,12-17H2,1-2H3,(H,25,30)(H,26,29)/b22-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOLCMQSIAUMKV-PYCFMQQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C(=O)NCCN2CCOCC2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(/C(=O)NCCN2CCOCC2)\NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5045980.png)
![2-(4-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)ethanol](/img/structure/B5045995.png)
![6,7-dimethyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5046001.png)
![4-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B5046016.png)
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B5046017.png)


![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5046049.png)

![N-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]butan-1-amine;hydrochloride](/img/structure/B5046067.png)

![1-(4-Methylphenyl)-3-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5046079.png)

